REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]#[C:11][Si](C)(C)C.[F-].[Cs+]>C(#N)C.O>[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]#[CH:11] |f:1.2,3.4|
|
Name
|
|
Quantity
|
540 mg
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C=CC=C1)C#C[Si](C)(C)C)=O
|
Name
|
|
Quantity
|
1.41 g
|
Type
|
reactant
|
Smiles
|
[F-].[Cs+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N.O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction is stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction is concentrated
|
Type
|
CUSTOM
|
Details
|
the residue is partitioned between EtOAc (100 mL) and 0.2N HCl (30 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer is extracted with EtOAc (100 mL)
|
Type
|
WASH
|
Details
|
the combined organic layers are washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue is chromatographed
|
Type
|
WASH
|
Details
|
eluting with 0 to 5% EtOAc/Hexanes
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C=CC=C1)C#C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 358 mg | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |